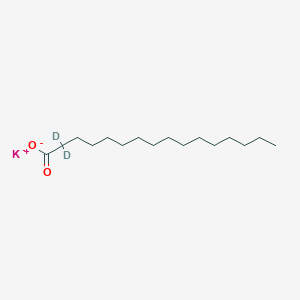

Potassium hexadecanoate-2,2-d2

描述

Contextualization of Potassium Hexadecanoate-2,2-d2 as a Labeled Research Compound

This compound is a specific example of a deuterated fatty acid used in metabolic research. ckisotopes.comisotope.comisotope.com It is the potassium salt of palmitic acid, a common 16-carbon saturated fatty acid, where two hydrogen atoms at the second carbon position have been replaced with deuterium (B1214612) atoms. isotope.comchemspider.comsigmaaldrich.com

This compound is utilized in the fields of lipidomics and metabolomics to study various aspects of fatty acid metabolism. isotope.comisotope.com By introducing this compound into a biological system, researchers can trace the path of palmitate, a key component of many lipids. This allows for the quantitative evaluation of pathways such as fatty acid uptake by tissues, oxidation for energy, and incorporation into more complex lipids like triglycerides. nih.gov The deuterium labeling at a specific position allows for precise tracking and differentiation from endogenous, unlabeled palmitate. nih.gov

| Property | Value |

|---|---|

| Chemical Formula | CH₃(CH₂)₁₃CD₂COOK isotope.comisotope.com |

| Molecular Weight | 296.53 isotope.comsigmaaldrich.com |

| Isotopic Purity | Typically 97-98 atom % D isotope.comsigmaaldrich.com |

| Labeled CAS Number | 203805-86-1 isotope.comisotope.comsigmaaldrich.com |

| Applications | Lipidomics, Metabolism, Metabolomics isotope.comisotope.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

potassium;2,2-dideuteriohexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i15D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOCIYICOGDBSG-BMIYEHQMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCCCC)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635680 | |

| Record name | Potassium (2,2-~2~H_2_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203805-86-1 | |

| Record name | Potassium (2,2-~2~H_2_)hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium palmitate-2,2-d2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic and Isotopic Labeling Methodologies for Hexadecanoate Derivatives

Synthetic Routes for Regiospecifically Deuterated Palmitic Acid Precursors

The synthesis of palmitic acid specifically deuterated at the C-2 position (α-carbon) is a key step in producing compounds like Potassium hexadecanoate-2,2-d2. This regiospecific labeling is crucial for tracing the metabolic fate of the fatty acid without altering its fundamental chemical properties.

One common approach involves the use of a homologation procedure that directly converts a carboxylic acid into its 2,2-dideuterated counterpart. researchgate.net This method can be applied iteratively to introduce deuterium (B1214612) atoms at specific positions along the fatty acid chain. researchgate.net Another strategy employs a dithiane functionality to introduce deuterium at specific carbons in the palmitic acid skeleton. nih.gov

Researchers have also developed methods utilizing platinum on carbon (Pt/C) catalysts for H-D exchange reactions. researchgate.netjst.go.jp These reactions, often carried out in a mixed solvent system of deuterium oxide (D2O) and an alcohol like isopropanol, can achieve high deuterium incorporation at specific sites under controlled temperature conditions. researchgate.netjst.go.jp For instance, a carbon-supported platinum catalyst has been shown to effectively deuterate various saturated fatty acids at 120°C. researchgate.net

A different synthetic path for creating isotopically labeled saturated fatty acids involves the copper-catalyzed coupling of an omega-bromo acid with an isotopically labeled Grignard reagent. researchgate.net This method offers flexibility in the type of isotopic enrichment that can be achieved. researchgate.net Furthermore, enzyme-catalyzed methods have been explored, where lipases are used for the regioselective esterification of lysophospholipids with deuterated fatty acids. nih.govacs.org This chemoenzymatic approach combines the efficiency of chemical synthesis with the specificity of biocatalysts. nih.govacs.org

The resulting Hexadecanoic-2,2-d2 acid, with the linear formula CH3(CH2)13CD2CO2H, serves as the direct precursor to this compound. sigmaaldrich.comsigmaaldrich.com

Derivatization Strategies for Analytical Enhancement and Research Applications

To enhance the analytical detection and utility of deuterated fatty acids in research, various derivatization strategies are employed. These modifications are designed to improve chromatographic separation, increase mass spectrometric sensitivity, and enable the study of molecular interactions.

Fatty Acid Methyl Ester (FAME) Formation for Chromatographic Analysis

A widely used technique for the analysis of fatty acids is their conversion into fatty acid methyl esters (FAMEs). This derivatization is typically achieved by reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid. acs.org The resulting FAMEs are more volatile and less polar than the free fatty acids, making them more amenable to analysis by gas chromatography (GC).

In the context of deuterated fatty acids, the formation of FAMEs allows for their separation and quantification. For example, methyl palmitate-d31 has been produced and analyzed by GC to determine retention times and relative response factors. acs.org This is crucial for metabolic studies where the incorporation of the labeled fatty acid into different lipid pools is monitored.

Cholamine and Quaternary Amine Labeling for Enhanced Mass Spectrometric Detection

While not directly documented for this compound in the provided context, the principle of using charged derivatives to enhance mass spectrometric detection is a relevant strategy for fatty acid analysis. The introduction of a permanent positive charge, through derivatization with reagents like cholamine or other quaternary amines, can significantly improve the ionization efficiency of the fatty acid in electrospray ionization mass spectrometry (ESI-MS). This leads to increased sensitivity and lower limits of detection, which is particularly beneficial when analyzing low-abundance fatty acids in complex biological samples.

Functionalization with Probes (e.g., Diazirine) for Interrogation of Lipid-Protein Interactions

To investigate the interactions between fatty acids and proteins, fatty acid analogues can be functionalized with photoreactive probes, such as diazirines. While the direct functionalization of this compound with a diazirine group is not explicitly detailed in the search results, the synthesis of diazirine-containing fatty acids is a known strategy in chemical biology. These probes can be incorporated into cellular systems, and upon photoactivation, they form reactive carbenes that covalently crosslink to nearby proteins. The deuterated backbone of the fatty acid would then serve as a mass tag, allowing for the identification of the crosslinked proteins and the specific sites of interaction using mass spectrometry. This approach provides valuable insights into the roles of fatty acids in cellular signaling and protein function.

Compound Information

Advanced Spectroscopic and Mass Spectrometric Characterization of Deuterated Hexadecanoates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

NMR spectroscopy is a powerful non-destructive technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

Deuterium (B1214612) (2H) NMR Spectroscopy in Probing Local Configurational Dynamics

Deuterium (²H) NMR spectroscopy is a specialized technique particularly suited for investigating the dynamics of molecules. By replacing specific protons with deuterium, researchers can probe the local configurational dynamics of molecules like hexadecanoate (B85987). The quadrupolar nature of the deuterium nucleus makes its NMR signal highly sensitive to its local electronic environment and molecular motion.

In studies of selectively deuterated fatty acids, such as palmitic acid (the protonated form of hexadecanoate), ²H NMR has been used to determine deuterium order parameters. For instance, the order parameter for [2,2-²H₂]palmitic acid incorporated into high-density lipoproteins was found to be 0.38. This parameter provides a measure of the motional anisotropy of the C-D bond, offering insights into the ordering and flexibility of the acyl chain. Such studies are crucial for understanding the behavior of fatty acids within biological membranes and lipoproteins.

Carbon-13 (13C) NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is an essential tool for determining the carbon framework of organic molecules. Although the natural abundance of ¹³C is low (about 1.1%), its detection provides a direct view of the carbon skeleton. In the context of Potassium hexadecanoate-2,2-d2, ¹³C NMR can confirm the 16-carbon chain structure.

The chemical shifts of the carbon atoms in the ¹³C NMR spectrum provide information about their chemical environment. For fatty acids, distinct signals are observed for the carboxyl carbon, the alpha and beta carbons, the methylene (B1212753) carbons in the chain, and the terminal methyl carbon. The deuterium substitution at the C-2 position in this compound would cause a characteristic isotopic shift and a splitting of the C-2 signal in the ¹³C NMR spectrum, confirming the position of the deuterium label.

| Carbon Position | Typical ¹³C Chemical Shift Range (ppm) for Saturated Fatty Acids |

|---|---|

| C-1 (Carboxyl) | 179-181 |

| C-2 | 34-35 |

| C-3 | 25-26 |

| C-4 to C-13 (Methylene Chain) | 29-30 |

| C-14 | 32-33 |

| C-15 | 22-23 |

| C-16 (Methyl) | 14-15 |

Applications in Analyzing Complex Organic Mixtures

NMR spectroscopy is highly valuable for the analysis of complex mixtures, as it can identify and quantify multiple components simultaneously without the need for chromatographic separation. The distinct signals in an NMR spectrum can act as fingerprints for different molecules in a mixture.

In metabolic studies, for example, cell extracts or biofluids can be analyzed by NMR to identify and quantify various metabolites. If this compound were part of a complex biological sample, its specific NMR signals, particularly the unique signals arising from the deuterium-labeled position, would allow for its identification and quantification. Advanced multi-dimensional NMR techniques can further help to resolve overlapping signals in highly complex mixtures, providing a more detailed picture of the sample's composition.

Mass Spectrometry (MS) for Quantitative and Qualitative Isotope Tracing

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for stable isotope tracing studies, enabling the precise localization and quantification of isotopic labels within molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Flux Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids and other lipids. In metabolic flux analysis, stable isotope-labeled compounds like this compound are introduced into a biological system, and their metabolic fate is traced.

GC-MS offers high chromatographic resolution, which is advantageous for separating isomeric fatty acids. When analyzing samples from a labeling study, the mass spectrometer detects the mass shift caused by the deuterium atoms in the labeled molecules. This allows for the quantification of the incorporation of the labeled precursor into various metabolic products, providing a measure of metabolic fluxes through different pathways.

| Technique | Application in Lipid Analysis | Key Advantages |

|---|---|---|

| GC-MS | Metabolic flux analysis of fatty acids | High chromatographic resolution, robust quantification |

| High-Resolution MS | Resolving isotopomers, precise mass determination | High mass accuracy, ability to distinguish between different isotopic labels |

High-Resolution Mass Spectrometry for Resolving Deuterium and Carbon-13 Isotopomers

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for distinguishing between different isotopomers (molecules with the same number of isotopic substitutions but at different positions) and isotopologues (molecules that differ in their isotopic composition). This capability is particularly important in dual-labeling studies where both deuterium and carbon-13 tracers are used.

For instance, HRMS can differentiate between a molecule containing two deuterium atoms and one containing two carbon-13 atoms, as their exact masses are slightly different. This precision allows for the unambiguous analysis of the distribution of isotope labels. In studies involving this compound, HRMS would be able to precisely determine its mass and distinguish it from other naturally occurring isotopes of hexadecanoate, leading to more accurate quantification in tracer studies.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Metabolite Profiling

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive and specific analytical technique for the identification and quantification of metabolites in complex biological mixtures. nih.govnih.gov In the context of deuterated fatty acids, ESI-MS/MS serves as a crucial tool for tracing their metabolic pathways and understanding their incorporation into various lipid species.

The analysis of deuterated fatty acids by ESI-MS/MS typically involves operating the mass spectrometer in negative ion mode, which is highly sensitive for detecting the carboxylate anions of fatty acids. nih.gov The initial ESI process generates gas-phase ions of the deuterated hexadecanoate and its downstream metabolites. In the first stage of mass analysis (MS1), these parent ions are separated based on their mass-to-charge ratio (m/z). The distinct mass increase due to the deuterium atoms in this compound allows for its clear differentiation from its endogenous, non-deuterated counterpart.

The power of tandem mass spectrometry (MS/MS) lies in its ability to provide structural information through collision-induced dissociation (CID). A specific parent ion of interest, such as the [M-H]⁻ ion of a deuterated metabolite, is selected in the first mass analyzer and then fragmented by collision with an inert gas in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer (MS2), generating a characteristic fragmentation pattern or "product ion spectrum." This spectrum provides a fingerprint that can confirm the identity of the metabolite and pinpoint the location of the deuterium label. For instance, upon oral administration of deuterated stearic acid (d7-C18:0) in rats, ESI-MS/MS was used to detect and quantify the parent compound as well as its desaturation and β-oxidation products, d7-C18:1 and d7-C16:0, in plasma. nih.gov

This technique enables detailed metabolite profiling, allowing researchers to track the biotransformation of this compound into other fatty acids, complex lipids like phospholipids (B1166683) and triglycerides, and other metabolic intermediates. rupress.org The high sensitivity of modern ESI-MS/MS platforms allows for the detection of very low concentrations of these labeled metabolites, providing valuable insights into the dynamics of lipid metabolism. nih.govnih.gov

Table 1: Key Research Findings from ESI-MS/MS Studies of Deuterated Fatty Acids

| Research Finding | Significance | Reference(s) |

|---|---|---|

| Quantification of d7-stearic acid and its metabolites (d7-oleic acid, d7-palmitic acid) in rat plasma after oral dosing. | Demonstrates the utility of ESI-MS/MS for in vivo metabolic tracing of deuterated fatty acids. | nih.gov |

| Development of a rapid HPLC-ESI-MS method for quantifying deuterium-labeled long-chain fatty acids in plasma. | Provides an efficient protocol for sample preparation and analysis in metabolic studies. | nih.gov |

| Use of a charge-reversal derivatization strategy to enhance ESI-MS/MS sensitivity for fatty acid analysis by over four orders of magnitude. | Offers a method to significantly improve the detection limits for fatty acid metabolites. | nih.gov |

| Identification of fatty acid composition in different yeast subcellular membranes using nano-ESI-MS/MS. | Highlights the capability of ESI-MS/MS to elucidate the lipid composition of specific cellular compartments. | rupress.org |

Gas Chromatography Pyrolysis Isotope Ratio Mass Spectrometry (GCP-IRMS) for Trace Deuterium Detection

Gas Chromatography Pyrolysis Isotope Ratio Mass Spectrometry (GCP-IRMS) is a powerful analytical technique for the high-precision measurement of stable isotope ratios, including deuterium/hydrogen (D/H) ratios, in individual organic compounds. researchgate.netnih.gov This method is particularly valuable for detecting trace amounts of deuterium enrichment in metabolites derived from a deuterated precursor like this compound.

The process begins with the separation of a complex mixture of compounds by gas chromatography (GC). To make fatty acids volatile for GC analysis, they are typically derivatized to their corresponding fatty acid methyl esters (FAMEs). As the separated compounds elute from the GC column, they are directed into a high-temperature pyrolysis reactor, typically operating at temperatures above 1400°C. nih.gov In this reactor, the organic molecules are quantitatively converted into simple gases. For D/H analysis, the hydrogen bound in the organic compounds is converted into hydrogen gas (H₂).

This H₂ gas, now carrying the isotopic signature of the original compound, is then introduced into the ion source of an isotope ratio mass spectrometer (IRMS). The IRMS precisely measures the ratio of the different isotopic forms of hydrogen gas (HD and H₂), which corresponds to the D/H ratio of the original analyte. nih.gov

A key challenge in D/H analysis by IRMS is the potential interference from helium carrier gas ions at the mass-to-charge ratio of HD⁺ (m/z 3). nih.gov Modern instruments incorporate features like energy filters to minimize this interference, enabling high-precision measurements even for small amounts of sample eluting from a capillary GC column. nih.gov

GCP-IRMS is highly sensitive and can detect very small changes in the natural abundance of deuterium, making it an ideal tool for tracing the metabolic fate of deuterated compounds. By measuring the D/H ratio of various metabolites, researchers can determine the extent to which the deuterium from this compound has been incorporated into different metabolic pools. This provides quantitative data on metabolic fluxes and pathway activities.

Table 2: Principles and Applications of GCP-IRMS for Deuterium Detection

| Principle/Application | Description | Reference(s) |

|---|---|---|

| High-Temperature Conversion | Organic compounds are pyrolyzed at >1400°C to quantitatively convert bound hydrogen into H₂ gas for IRMS analysis. | nih.gov |

| Isotope Ratio Measurement | The IRMS precisely measures the ratio of HD to H₂ to determine the D/H ratio of the original compound. | researchgate.netnih.gov |

| Trace Deuterium Detection | Capable of detecting very low levels of deuterium enrichment, making it suitable for metabolic tracer studies. | researchgate.net |

| Metabolic Flux Analysis | By quantifying deuterium incorporation into various metabolites, it provides insights into the rates of metabolic pathways. | researchgate.net |

Vibrational Spectroscopy for Molecular Conformation and Interactions

Vibrational spectroscopy techniques, including Raman and infrared spectroscopy, provide valuable information about the molecular structure, conformation, and interactions of lipids. The introduction of deuterium atoms into hexadecanoic acid creates specific vibrational modes that can be used as sensitive probes for these properties.

Raman Spectroscopy as a Probe for Membrane Structure and Hydrocarbon Chain Conformation

Raman spectroscopy is a non-invasive optical technique that provides detailed information about the vibrational modes of molecules. spectroscopyonline.com It is particularly well-suited for studying the structure and dynamics of lipids in biological membranes. The Raman spectrum of a lipid is characterized by several distinct bands that are sensitive to the conformation of the hydrocarbon acyl chains. spectroscopyonline.comresearchgate.net

The C-C skeletal stretching region (1000–1200 cm⁻¹) is highly informative about the degree of conformational order in the lipid acyl chains. The bands around 1133 cm⁻¹ and 1064 cm⁻¹ are characteristic of all-trans C-C bond conformations, which are prevalent in the ordered, gel phase of lipid bilayers. spectroscopyonline.com Conversely, the appearance of a broad feature around 1080-1090 cm⁻¹ is indicative of an increase in the number of gauche conformers, which are characteristic of the disordered, liquid-crystalline phase. nih.gov

The C-H stretching region (2800–3000 cm⁻¹) also provides information about the packing and order of the hydrocarbon chains. The intensity ratio of the symmetric to antisymmetric CH₂ stretching bands is often used as an order parameter.

By incorporating deuterated fatty acids like this compound into lipid membranes, specific vibrational modes associated with the C-D bonds can be observed. These C-D stretching vibrations appear in a region of the Raman spectrum (around 2100-2200 cm⁻¹) that is typically free from signals from other biological molecules, providing a clear and specific probe for the labeled lipid. nih.gov The frequency and bandwidth of these C-D modes are sensitive to the local environment and conformation of the deuterated segment of the acyl chain. This allows for the study of the behavior of the labeled lipid within a complex membrane environment without perturbation from the signals of the unlabeled lipids. nih.gov

Table 3: Characteristic Raman Bands for Lipid Hydrocarbon Chain Conformation

| Wavenumber (cm⁻¹) | Vibrational Mode | Conformational State | Reference(s) |

|---|---|---|---|

| ~1133 | C-C Skeletal Stretch | All-trans | spectroscopyonline.com |

| ~1064 | C-C Skeletal Stretch | All-trans | spectroscopyonline.com |

| ~1080-1090 | C-C Skeletal Stretch | Gauche | nih.gov |

| ~2100-2200 | C-D Stretch | N/A (Deuterated Probe) | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Analysis and Purity Verification

Infrared (IR) spectroscopy is a widely used technique for the analysis of fats and oils, providing information about their chemical composition and structure. aocs.org It is based on the absorption of infrared radiation by molecules, which causes transitions between their vibrational energy levels. The resulting IR spectrum provides a molecular fingerprint that can be used for identification and quantification.

For a deuterated compound like this compound, the most significant feature in its IR spectrum, compared to its non-deuterated analog, is the appearance of absorption bands corresponding to C-D stretching vibrations. These bands are typically found in the region of 2050–2250 cm⁻¹. nih.gov The exact position and shape of these bands are sensitive to the molecular environment and the physical state of the lipid. For example, studies on deuterated dimyristoylphosphatidylcholine (B1235183) have shown that the positions and widths of the symmetric and antisymmetric C-²H stretching bands are sensitive to whether the lipid is in the gel or liquid-crystalline phase. nih.gov

The presence and characteristics of these C-D stretching bands in the IR spectrum can serve as a definitive confirmation of the successful incorporation of deuterium into the hexadecanoate molecule. Therefore, IR spectroscopy is a valuable tool for verifying the identity and assessing the isotopic purity of this compound. Any significant C-H stretching absorption in the region where C-D stretches are expected could indicate incomplete deuteration.

Table 5: Characteristic Infrared Absorption Frequencies for Deuterated Fatty Acids

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance | Reference(s) |

|---|---|---|---|

| 2050-2250 | C-²H Stretching | Confirms deuteration and is sensitive to the physical state of the lipid. | nih.gov |

| ~2212 | Antisymmetric C-²H Stretch | Varies with the physical state (gel vs. liquid-crystalline) of the lipid. | nih.gov |

| ~2075 | Symmetric C-²H Stretch | Position and width are sensitive to the physical state of the lipid. | nih.gov |

Mechanistic Investigations of Biochemical Pathways Utilizing Potassium Hexadecanoate 2,2 D2

Elucidation of Kinetic Isotope Effects (KIE) in Lipid Metabolism and Oxidative Processes

The substitution of hydrogen with deuterium (B1214612) at specific positions in a molecule can significantly alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect is particularly pronounced in reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step. In the context of lipid metabolism, deuterium-labeled fatty acids like potassium hexadecanoate-2,2-d2 are invaluable for studying the mechanisms of enzymatic and non-enzymatic oxidative processes.

The presence of deuterium at the C-2 position of hexadecanoate (B85987) can influence the rate of its oxidation. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. This results in a slower reaction rate for processes that involve the abstraction of a hydrogen atom from the C-2 position.

Studies on the oxidation of polyunsaturated fatty acids have demonstrated substantial KIEs upon deuterium substitution at reactive sites. For instance, the substitution of hydrogen with deuterium at the bis-allylic positions of linoleic and linolenic acids has been shown to significantly slow the rate of lipid peroxidation. This protective effect arises from the increased stability of the C-D bond, which hinders the initial hydrogen abstraction step that initiates the lipid peroxidation chain reaction. While this compound is a saturated fatty acid and does not have bis-allylic positions, the principle of the KIE still applies to enzymatic reactions involving the C-2 position.

Research has shown that deuteration of fatty acids can protect against oxidative stress-induced cell death. The slowing of lipid peroxidation by the isotope effect helps to maintain the integrity of cellular membranes.

| Isotope Effect Type | Description | Impact on Reaction Rate |

| Primary Kinetic Isotope Effect | Occurs when the bond to the isotope is broken in the rate-determining step. | Significant slowing of the reaction. |

| Secondary Kinetic Isotope Effect | Occurs when the isotopic substitution is at a position not directly involved in bond breaking but affects the vibrational frequencies of the transition state. | Smaller effect on the reaction rate compared to the primary KIE. |

Tracing of De Novo Lipogenesis (DNL) Pathways with Deuterated Palmitate

De novo lipogenesis (DNL) is the metabolic pathway for the synthesis of fatty acids from non-lipid precursors, such as carbohydrates. Deuterated water (D₂O) and deuterated fatty acids are widely used tracers to quantify the rate of DNL in vivo. When D₂O is administered, deuterium is incorporated into various metabolic pools, including acetyl-CoA and NADPH, which are the building blocks for fatty acid synthesis.

During fatty acid synthesis, deuterium from D₂O can be incorporated into the growing fatty acid chain through two primary routes: the acetyl-CoA pool and the NADPH pool. The enzyme fatty acid synthase utilizes acetyl-CoA and malonyl-CoA as primers and elongating units, respectively, and NADPH as a reducing agent. Deuterium from body water can label the acetyl-CoA pool through various exchange reactions in the Krebs cycle. Furthermore, the hydrogen atoms on NADPH, which are used to reduce the ketoacyl and enoyl intermediates during fatty acid synthesis, can also be exchanged with deuterium from the surrounding water.

The pattern and extent of deuterium incorporation into newly synthesized palmitate can provide detailed information about the DNL pathway. High-resolution mass spectrometry techniques can distinguish between fatty acid isotopomers with different numbers of deuterium atoms, allowing for precise quantification of DNL rates.

A significant challenge in using deuterated tracers to study metabolism is the potential for hydrogen-deuterium exchange reactions that are not directly related to the pathway of interest. For instance, some enzymes can catalyze the exchange of hydrogen atoms on metabolic intermediates with deuterium from the solvent. This can lead to an overestimation of the true rate of DNL if not properly accounted for.

Various mathematical models and correction methods have been developed to address the issue of hydrogen-deuterium exchange. These methods typically involve the use of multiple tracers or the analysis of the isotopic distribution in different metabolic products to estimate the extent of non-specific deuterium incorporation. By applying these corrections, researchers can obtain more accurate measurements of DNL flux.

Studies of Fatty Acid Beta-Oxidation Flux

Fatty acid beta-oxidation is the mitochondrial process by which fatty acids are broken down to produce acetyl-CoA. Isotopic tracers, including deuterated fatty acids, are essential tools for measuring the flux through this pathway. By administering a known amount of a labeled fatty acid and measuring the appearance of the label in downstream metabolites or expired carbon dioxide, researchers can quantify the rate of fatty acid oxidation.

The use of deuterium-labeled fatty acids offers certain advantages over carbon-13 labeled tracers for measuring fatty acid oxidation. For example, the measurement of dietary fat oxidation using d31-palmitate does not require a correction for acetate (B1210297) sequestration, which is necessary when using [1-¹³C]palmitate. This simplifies the experimental protocol and can improve the accuracy of the results.

| Tracer Type | Advantages | Disadvantages |

| ¹³C-labeled fatty acids | Widely used, well-established methods. | Requires correction for acetate sequestration, frequent breath sample collection. |

| Deuterium-labeled fatty acids | May not require acetate correction, potentially simpler experimental design. | Potential for kinetic isotope effects that could alter metabolism. |

Investigation of Lipid Remodeling and Degradation Processes Using Isotopic Tracers

Lipids are in a constant state of turnover, with continuous synthesis, remodeling, and degradation. Isotopic tracers provide a powerful means to study the dynamics of these processes. By introducing a labeled fatty acid like this compound into a biological system, researchers can follow its incorporation into complex lipids, its subsequent modification through desaturation and elongation, and its eventual breakdown.

For example, deuterated fatty acids can be used to trace the movement of acyl chains between different lipid species, a process known as lipid remodeling. This can provide insights into how cells maintain the specific lipid composition of their membranes in response to changing environmental conditions. Furthermore, the rate of disappearance of the labeled fatty acid from lipid pools can be used to determine the rate of lipid degradation.

Applications of Potassium Hexadecanoate 2,2 D2 in Advanced Research Models

Membrane Biophysics and Structural Biology

Potassium hexadecanoate-2,2-d2, a deuterated form of potassium palmitate, serves as a powerful tool in the fields of membrane biophysics and structural biology. The strategic replacement of hydrogen atoms with deuterium (B1214612) at the C-2 position of the hexadecanoate (B85987) chain provides a non-invasive probe to investigate the intricate structure and dynamics of lipid membranes. This isotopic labeling is particularly advantageous in techniques that can distinguish between hydrogen and deuterium, offering a unique window into the molecular organization of model membranes.

Utilizing Deuterated Lipids in Neutron Scattering for Membrane Models

Neutron scattering techniques, particularly neutron diffraction and small-angle neutron scattering (SANS), are invaluable for elucidating the structure of lipid membranes. nih.gov The fundamental principle behind the utility of deuterated lipids like this compound lies in the significant difference in the neutron scattering length of deuterium compared to hydrogen. This difference allows for "contrast variation," a method where the scattering contrast between different components of a system, such as lipids and proteins or different parts of a lipid molecule, can be selectively enhanced or minimized. nih.gov

By incorporating this compound into model lipid bilayers, researchers can precisely determine the location and conformation of the fatty acyl chains within the membrane. For instance, studies using deuterated tripalmitin, a triglyceride of palmitic acid, have provided detailed insights into the crystallization and polymorphic transformations of lipids under various conditions, such as shear stress. nih.gov These findings are crucial for understanding the physical properties of biological membranes and the formation of lipid domains.

A key application is in the study of membrane-protein interactions. By using deuterated lipids, the lipid bilayer can be made effectively "invisible" to neutrons, allowing the scattering signal from an embedded protein to be isolated and analyzed in its native-like membrane environment. isotope.com This approach has been instrumental in determining the structure and orientation of membrane proteins, which are notoriously difficult to study using other structural biology techniques.

| Technique | Application of Deuterated Lipids | Information Gained |

| Neutron Diffraction | Contrast matching to highlight specific membrane components. | High-resolution structural details of lipid packing and protein orientation. |

| Small-Angle Neutron Scattering (SANS) | Contrast variation to study the overall shape and size of lipid vesicles and protein-lipid complexes. | Low-resolution structure of macromolecular assemblies in solution. |

Spectroscopic Probes for Membrane Conformational Analysis

The deuterium label in this compound also serves as a sensitive probe in various spectroscopic techniques, providing detailed information about the conformational order and dynamics of the lipid acyl chains.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a powerful technique for studying the vibrational modes of molecules. The carbon-deuterium (C-D) stretching vibrations have distinct frequencies from the carbon-hydrogen (C-H) vibrations. nih.gov By monitoring the frequency and shape of the C-D stretching band of incorporated this compound, researchers can selectively probe the conformational order and mobility of the labeled segment of the fatty acyl chain. nih.gov This allows for the simultaneous monitoring of the deuterated probe and the unlabeled bulk lipids within the same membrane, providing insights into the heterogeneity of membrane domains and the effects of factors like temperature and cholesterol on lipid packing. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state deuterium (²H) NMR spectroscopy is a particularly powerful technique for studying the dynamics of lipid membranes. The quadrupolar splitting of the deuterium signal is directly related to the motional averaging of the C-D bond vector, providing a quantitative measure of the acyl chain order parameter (S_CD). researchgate.netnih.gov By incorporating this compound at a specific position, the local order and dynamics at that point in the acyl chain can be determined. This has been instrumental in characterizing the effects of membrane-active peptides and proteins on the order and dynamics of lipid bilayers. nih.gov Furthermore, deuterated detergents and phospholipids (B1166683) are essential for simplifying ¹H-NMR spectra in studies of membrane protein structure and function in solution. isotope.comsaudijournals.com

| Spectroscopic Technique | Information Obtained from Deuterium Label |

| FTIR Spectroscopy | Conformational order and mobility of the labeled acyl chain segment. |

| ²H NMR Spectroscopy | Quantitative measure of acyl chain order parameter (S_CD) and dynamics. |

Probing Lipid Bilayer Integrity and Dynamics under Oxidative Stress

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can cause significant damage to cellular membranes through lipid peroxidation. mdpi.commdpi.com Deuterated lipids have emerged as a valuable tool for studying the mechanisms of lipid peroxidation and for probing the integrity and dynamics of lipid bilayers under oxidative stress.

The abstraction of a hydrogen atom from a bis-allylic position is a rate-limiting step in the peroxidation of polyunsaturated fatty acids (PUFAs). nih.gov Replacing these hydrogens with deuterium creates a stronger C-D bond, which significantly slows down the rate of hydrogen abstraction and thereby inhibits lipid peroxidation. While hexadecanoic acid is a saturated fatty acid and does not have bis-allylic hydrogens, the principle of using deuterium substitution to study oxidative processes is broadly applicable.

In the context of saturated fatty acids like hexadecanoate, deuteration at the α-position (C-2) can be used to trace the metabolic fate of the fatty acid and its breakdown products under oxidative stress conditions. While not directly preventing peroxidation in the same way as with PUFAs, it allows for the tracking of lipid molecules and their fragments, providing insights into the chemical modifications that occur during oxidative damage to the membrane. Studies have shown that lipid peroxidation leads to changes in membrane fluidity, permeability, and thickness, ultimately compromising the barrier function of the cell membrane. mdpi.comnih.gov

| Experimental Approach | Role of Deuterated Lipids | Key Findings |

| Inhibition of Lipid Peroxidation | Deuterated PUFAs slow down the rate of oxidation. nih.gov | Provides a method to protect membranes from oxidative damage and study the consequences of peroxidation. |

| Tracing Oxidative Damage | Deuterated saturated fatty acids act as tracers to follow the chemical modifications of lipids. | Elucidates the mechanisms of membrane damage and the formation of oxidized lipid products. |

In Vitro and Ex Vivo Metabolic Studies

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern metabolic research. These tracers allow for the dynamic tracking of metabolic pathways in living cells and tissues without the hazards associated with radioactive isotopes.

Assessment of Substrate Incorporation and Product Formation in Cellular Systems

This compound can be introduced into cell culture media or administered to organisms to trace the metabolic fate of palmitic acid. By using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), researchers can follow the incorporation of the deuterated fatty acid into various lipid classes, including phospholipids, triglycerides, and cholesterol esters. oipub.comdoaj.org

This approach provides quantitative information on the rates of fatty acid uptake, esterification, and turnover in different cellular compartments and lipid pools. oipub.com For example, dual-labeling experiments with different deuterated fatty acid isomers have allowed for the simultaneous comparison of their metabolic processing in human subjects. oipub.com Such studies are crucial for understanding the regulation of lipid metabolism and how it is altered in various physiological and pathological states. Deuterium metabolic imaging (DMI) is an emerging in vivo technique that allows for the assessment of the uptake and breakdown of deuterated substrates like palmitic acid in organs such as the liver. researchgate.netnih.gov

| Analytical Technique | Information Gained from Deuterated Tracers |

| GC-MS and LC-MS | Quantification of labeled fatty acid incorporation into different lipid species. oipub.comdoaj.org |

| Deuterium Metabolic Imaging (DMI) | In vivo visualization and quantification of substrate uptake and metabolism in tissues. researchgate.netnih.gov |

Analyzing Lipid Class Transformations in Disease Models (e.g., hepatocellular carcinoma)

Hepatocellular carcinoma (HCC), a primary liver cancer, is characterized by profound alterations in lipid metabolism. nih.govmdpi.comdovepress.com Cancer cells often exhibit increased de novo fatty acid synthesis and altered lipid storage and utilization to support their rapid proliferation and survival. dovepress.com

Stable isotope tracing with compounds like this compound is a powerful method to dissect these metabolic changes in HCC models. By tracing the flow of the deuterated palmitate, researchers can identify which lipid synthesis and transformation pathways are upregulated or downregulated in cancer cells compared to their normal counterparts. nih.gov

For instance, studies using isotope tracers have revealed that activating mutations in the β-catenin gene in HCC lead to significant changes in the lipidome, including a reduction in phosphatidylcholine production. nih.gov Tracing experiments can also elucidate how HCC cells adapt their lipid metabolism to the tumor microenvironment, such as under hypoxic conditions. mdpi.com This detailed understanding of the metabolic reprogramming in cancer can uncover novel therapeutic targets. researchgate.netnih.gov For example, it has been shown that palmitic acid itself can impair HCC development by modulating membrane fluidity and glucose metabolism. nih.gov

| Disease Model | Application of Deuterated Tracers | Key Metabolic Insights |

| Hepatocellular Carcinoma (HCC) | Tracing the metabolic fate of palmitate in cancer cells. nih.gov | Identification of altered lipid synthesis and transformation pathways, providing potential therapeutic targets. nih.govdovepress.com |

Investigation of Oxidative Stress Mitigation by Deuteration

The selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium, represents a novel strategy for mitigating oxidative stress. This approach, particularly when applied to lipids, leverages a fundamental principle in chemistry known as the kinetic isotope effect to protect cells from damage. The focus of this investigation is on how deuteration, specifically in the context of lipid molecules, can interrupt the destructive cycle of lipid peroxidation, a key driver of cellular injury in numerous pathologies. By reinforcing lipids against attack by reactive oxygen species (ROS), this method offers a non-antioxidant-based mechanism to preserve the integrity of cellular membranes and other lipid-rich structures.

Mechanism of "Reinforced Lipids" in Preventing Lipid Peroxidation

The term "reinforced lipids" refers to lipid molecules where specific hydrogen atoms at positions vulnerable to oxidation have been replaced with deuterium. wikipedia.org This strategic substitution is designed to thwart lipid peroxidation, a damaging chain reaction initiated by reactive oxygen species (ROS). wikipedia.org

The mechanism of lipid peroxidation proceeds in three main stages: initiation, propagation, and termination. nih.govyoutube.com The process typically affects polyunsaturated fatty acids (PUFAs) because the methylene (B1212753) bridges located between double bonds contain particularly reactive hydrogen atoms. youtube.com

Initiation: A pro-oxidant, such as a hydroxyl radical (OH•), abstracts a hydrogen atom from a PUFA, creating a carbon-centered lipid radical (L•). wikipedia.orgnih.gov

Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from a neighboring PUFA molecule. This step generates a lipid hydroperoxide (LOOH), a stable marker of oxidative damage, and a new lipid radical (L•), which continues the destructive chain reaction. wikipedia.orgnih.gov

Termination: The chain reaction continues until the radicals are neutralized, either by reacting with each other or with an antioxidant. wikipedia.org

The propagation step, specifically the abstraction of a hydrogen atom by a lipid peroxyl radical (LOO•), is the rate-limiting step that drives the cascade of damage. The core of the "reinforced lipid" strategy lies in exploiting the kinetic isotope effect (KIE) to slow this step down. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H) because deuterium has twice the mass of hydrogen. wikipedia.org Consequently, it requires more energy to break the C-D bond.

By replacing the vulnerable hydrogens at bis-allylic sites in PUFAs with deuterium, these "reinforced" lipids become significantly more resistant to hydrogen (or deuterium) abstraction by radicals. wikipedia.orgnih.gov This slowdown of the initial abstraction event effectively suppresses the entire lipid peroxidation chain reaction. wikipedia.orgwikipedia.org This non-antioxidant mechanism protects cellular and mitochondrial membranes from oxidative damage, thereby reducing the accumulation of toxic lipid peroxidation byproducts. wikipedia.orgnih.gov

It is important to note that this reinforcement mechanism is primarily effective for polyunsaturated fatty acids, which possess the vulnerable bis-allylic hydrogens that facilitate the peroxidation chain reaction. Saturated fatty acids, such as hexadecanoic acid (palmitic acid), lack these double bonds and are therefore not susceptible to this specific type of chain-reaction peroxidation. While this compound is a deuterated saturated fatty acid, its deuteration at the alpha-carbon (position 2) makes it suitable as an internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, rather than for preventing PUFA-centric lipid peroxidation. caymanchem.com

Cellular Protection Mechanisms against Reactive Oxygen Species in Research Models

The protective effects of incorporating deuterated lipids into cellular membranes have been demonstrated in various research models, showcasing a potent mechanism for cellular defense against reactive oxygen species (ROS). By stabilizing the constituent lipids of membranes, this approach preserves cellular function and viability under conditions of high oxidative stress. nih.gov

In a mouse model for atherosclerosis (transgenic APOE*3-Leiden.CETP mice), treatment with deuterium-reinforced polyunsaturated fatty acids (D-PUFAs) led to a significant reduction in markers of lipid peroxidation and the development of atherosclerosis itself. nih.gov These findings suggest that reinforcing membrane lipids against oxidation can have profound protective effects on a systemic, disease-relevant level.

| Parameter Measured | Treatment Group | Observed Effect | Reference |

|---|---|---|---|

| Hepatic F2-isoprostanes | D-PUFA | ~80% decrease | nih.gov |

| Plasma F2-isoprostanes | D-PUFA | ~80% decrease | nih.gov |

| Prostaglandin F2α | D-PUFA | ~40% decrease | nih.gov |

| Atherosclerotic Lesion Area | D-PUFA | 26% reduction | nih.gov |

Another research model investigating the degradation of red blood cells (RBCs) during storage—a process exacerbated by oxidative stress—found that incorporating deuterated linoleic acid (DLA) into RBC membranes offered significant protection. nih.gov In a mouse model known for poor RBC storage quality and elevated ROS production, the DLA diet attenuated lipid peroxidation and improved key metrics of RBC health. nih.gov

| Parameter Measured | Mouse Strain | Observation in DLA-Fed Group | Reference |

|---|---|---|---|

| Lipid Peroxidation (Malondialdehyde) | FVB (poor storage) | 79.9% decrease after cold storage | nih.gov |

| Lipid Peroxidation (4-HNE-GSH) | FVB (poor storage) | 96% decrease after 6-day storage | nih.gov |

| RBC Deformability & Filterability | FVB (poor storage) | Significantly improved | nih.gov |

| Post-Transfusion Recovery | FVB (poor storage) | Significantly improved | nih.gov |

Furthermore, studies in the nematode C. elegans have shown that supplementation with deuterated fatty acids can reduce the accumulation of ROS, prevent the buildup of lipid peroxides, and significantly extend the organism's lifespan under both normal and oxidative stress conditions. frontiersin.orgnih.gov In these models, the deuterated fatty acids are incorporated into cellular lipids, directly protecting the organism from endogenous ROS-induced cellular damage associated with aging and stress. frontiersin.orgnih.gov Collectively, these studies provide strong evidence that reinforcing cellular lipids through deuteration is a viable and effective mechanism for protecting cells from the damaging effects of ROS.

Computational and Theoretical Frameworks for Deuterated Fatty Acid Research

Molecular Dynamics (MD) Simulations of Deuterated Palmitate in Lipid Systems

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. nih.govmdpi.com By calculating the interactions between individual atoms, MD simulations can predict the behavior of complex biological systems, such as a deuterated palmitate molecule within a lipid bilayer. nih.gov

The foundation of an MD simulation is a force field , a set of equations and associated parameters that describe the potential energy of the system. nih.govuiuc.edubohrium.com Force fields like CHARMM and GROMOS are collections of parameters that define the properties of atoms, bonds, angles, and dihedrals. nih.govnih.govcore.ac.uk To simulate a deuterated compound like hexadecanoate-2,2-d2, the standard parameters for hydrogen atoms at the C2 position are modified to account for the increased mass of deuterium (B1214612). While the electrostatic and van der Waals interactions remain the same, the change in mass directly influences the dynamics of the molecule.

Key Simulation Parameters and Expected Observations:

| Parameter | Non-Deuterated Palmitate | Deuterated Palmitate (2,2-d2) | Expected Impact of Deuteration in Simulation |

| Atomic Mass (C2 Hydrogens) | ~1.008 amu | ~2.014 amu | Alters vibrational frequencies of the C-D bond, leading to changes in local chain dynamics. |

| Force Field | Standard lipid force field (e.g., CHARMM36) nih.gov | Standard lipid force field with modified masses for deuterium. | The fundamental interaction potentials remain, isolating the effect of isotopic mass. |

| Bond Vibrations (C-H vs. C-D) | Higher frequency | Lower frequency | The stronger, heavier C-D bond vibrates more slowly, which can affect energy transfer and interactions. |

| Lipid Packing & Area per Lipid | Baseline value | Potentially altered | Changes in local chain flexibility could subtly influence how lipid molecules pack together in a membrane. nih.gov |

| Deuterium Order Parameters (SCD) | N/A | Calculated directly | Simulations can predict the SCD values, which are experimentally measurable by NMR and describe the orientation and mobility of the C-D bond relative to the bilayer normal. nih.govacs.org |

MD simulations of deuterated palmitate can reveal how isotopic substitution affects the structural and dynamic properties of lipid membranes. escholarship.org For instance, they can be used to predict deuterium order parameters (SCD), a key experimental observable from nuclear magnetic resonance (NMR) spectroscopy that describes the motional freedom of the C-D bonds within the acyl chain. acs.org By comparing simulated SCD values with experimental data, researchers can validate and refine the accuracy of the force fields used. nih.govacs.org These simulations provide a molecular-level explanation for how the subtle change in mass from deuteration can influence the behavior of the entire lipid assembly. nih.gov

Computational Modeling of Isotopic Effects and Metabolic Fluxes

Beyond physical dynamics, computational models are critical for understanding how deuteration affects biochemical reactions and for tracing the metabolic fate of fatty acids in biological systems.

Modeling Kinetic Isotope Effects (KIE):

The substitution of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). nih.gov This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break.

Computational models, often employing quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can calculate the energy barriers for reactions involving C-H versus C-D bond cleavage. These models are used to predict and explain experimentally observed KIEs in enzymatic reactions involving fatty acids, such as desaturation or oxidation. nih.govacs.org For example, a significant KIE is observed when the rate-limiting step of a reaction involves the breaking of a C-H bond that is replaced with deuterium. acs.org By modeling these effects, researchers can gain insight into enzyme mechanisms and the specific roles of hydrogen atoms in catalysis. nih.gov

Modeling Metabolic Fluxes:

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of biochemical reactions within a metabolic network. nih.govyoutube.com Deuterated compounds, including fatty acids, are often used as stable isotope tracers in these experiments. youtube.com The process involves introducing the deuterated tracer into a biological system and measuring its incorporation into various downstream metabolites using techniques like mass spectrometry or NMR. researchgate.netmeduniwien.ac.atnih.gov

Computational modeling is indispensable for interpreting the complex data generated by tracer experiments. diva-portal.orgnih.gov The workflow typically involves:

Network Definition: A stoichiometric model of the relevant metabolic pathways is constructed, defining all known biochemical reactions and their relationships. mdpi.com

Data Input: The model is fed with experimental data, including the rate of tracer uptake and the measured isotopic labeling patterns of key metabolites over time.

Flux Calculation: Using specialized software, the model solves a system of ordinary differential equations (ODEs) to find the set of reaction fluxes that best explains the observed pattern of deuterium incorporation. diva-portal.orgnih.gov

This approach allows scientists to trace the path of the deuterated palmitate through various metabolic processes, such as elongation, desaturation, and incorporation into complex lipids, providing a quantitative map of fatty acid metabolism. nih.gov

Future Directions and Emerging Research Frontiers for Deuterated Fatty Acid Derivatives

Development of Novel Isotopic Labeling Reagents and Strategies

The utility of deuterated fatty acids is fundamentally dependent on the ability to synthesize them with high isotopic purity and positional specificity. Research is actively pushing the boundaries of isotopic labeling to create more sophisticated molecular probes. strath.ac.uk

Early methods often involved exhaustive deuteration, but modern strategies focus on controlled, site-specific incorporation of deuterium (B1214612). nih.gov For instance, a strategy has been described for synthesizing palmitic acid with perdeuteration from carbons C-3 to C-16, while incorporating ¹³C at the C-1 and C-2 positions. rsc.org This approach utilizes commercially available perdeuterated myristic acid and extends the chain using a Horner–Wadsworth–Emmons reaction. rsc.org Such precise labeling allows for advanced NMR experiments that can effectively filter out background signals from proteins, facilitating detailed studies of fatty acid-protein binding interactions. rsc.org

Another area of development is the synthesis of deuterated polyunsaturated fatty acids (PUFAs). Methods using ruthenium complexes have been developed to selectively deuterate the bis-allylic positions of PUFAs, which are particularly susceptible to oxidation. nih.gov This targeted deuteration can inhibit lipid peroxidation, providing a tool to study oxidative stress and its roles in various pathologies. nih.govcompoundchem.com The demand for multi-gram quantities of highly deuterated precursors like oleic acid is driving the development of more efficient and scalable synthesis routes, combining both chemical and biochemical methods. europa.eu These novel reagents are critical for techniques like neutron scattering, which require specific deuteration patterns to probe the structure and function of complex biological systems like cell membranes. europa.eu

Integration of Multi-Omics Data with Isotopic Tracing for Holistic Understanding

Isotopic tracers like Potassium hexadecanoate-2,2-d2 provide a dynamic view of metabolic fluxes, which can be powerfully contextualized by integrating data from various "omics" platforms. mdpi.com This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive, systems-level understanding of biological processes. mdpi.com

In the context of complex diseases such as cancer, researchers are increasingly using isotope tracing to validate hypotheses generated from multi-omics data. mdpi.com For example, untargeted metabolomics might identify altered lipid profiles in a disease state; subsequent studies using deuterated fatty acid tracers can then elucidate the specific metabolic pathways that are dysregulated. Stable isotope tracer studies are increasingly used to analyze tracer incorporation into a wide range of metabolites, expanding the complexity of metabolic networks that can be investigated. nih.gov

Future research will focus on developing more sophisticated computational frameworks to integrate these diverse datasets. Machine learning algorithms are being developed to quantify metabolic fluxes from isotope labeling patterns, making these powerful analytical tools more accessible and scalable. energy.gov Prospective cohort studies that combine isotope tracing with tissue and liquid-biopsy metabolic fingerprinting will be crucial for validating candidate biomarkers and therapeutic targets linked to clinical outcomes. mdpi.com This holistic approach is essential for moving beyond descriptive studies to a mechanistic understanding of how metabolic reprogramming influences disease states. mdpi.commdpi.com

Advancements in Spatially Resolved Metabolic Imaging Using Deuterium

A significant frontier in metabolic research is the ability to visualize metabolic activity directly within living tissues. Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance imaging (MRI) technique that enables the three-dimensional mapping of metabolism in vivo. researchgate.netyale.edu After the administration of a deuterium-labeled substrate, such as a deuterated fatty acid or glucose, DMI can track its uptake and conversion into downstream metabolites, providing spatial maps of metabolic pathways. researchgate.netnih.gov

Recent advancements have focused on dramatically improving the spatial and temporal resolution of DMI. nih.gov The use of ultra-high field strength (9.4 T) MRI systems combined with dedicated coil designs has enabled whole-brain metabolic imaging with unprecedented detail. nih.gov Furthermore, the implementation of novel acquisition strategies, such as density-weighted concentric ring trajectories, has increased spatial resolution approximately 2.5-fold compared to conventional methods, allowing for the detection of metabolic differences between gray and white matter in the brain. nih.govismrm.org

These technological improvements are pushing DMI towards clinical applications, offering a non-radioactive alternative to PET scans for mapping metabolic activity in pathologies like brain tumors and Alzheimer's disease. researchgate.netnih.gov

| Metabolite | Brain Region | Concentration (mM) | Observation |

|---|---|---|---|

| Deuterium-Labeled Glucose (Glc) | Gray Matter (GM) | 1.98 ± 0.43 | 19% higher Glc concentration observed in Gray Matter compared to White Matter. |

| Deuterium-Labeled Glucose (Glc) | White Matter (WM) | 1.66 ± 0.36 | |

| Deuterium-Labeled Glutamate + Glutamine (Glx) | Gray Matter (GM) | 2.21 ± 0.44 | 48% higher Glx concentration observed in Gray Matter compared to White Matter, indicating higher oxidative metabolism. |

| Deuterium-Labeled Glutamate + Glutamine (Glx) | White Matter (WM) | 1.49 ± 0.20 |

Expansion of Mechanistic Studies in Complex Biological Systems

Deuterated fatty acids are invaluable tools for dissecting the fundamental mechanisms of biological processes in complex systems. The substitution of hydrogen with deuterium creates a stronger C-D bond, leading to a kinetic isotope effect (KIE) where reactions involving the cleavage of this bond are slowed. scispace.com This phenomenon allows researchers to probe rate-limiting steps in metabolic pathways and enzymatic reactions. strath.ac.ukscispace.com

One of the most promising applications is in the study of oxidative stress. The bis-allylic hydrogens in polyunsaturated fatty acids are prone to abstraction, initiating a chain reaction of lipid peroxidation that damages cell membranes and is implicated in numerous diseases. frontiersin.orgnih.gov By replacing these specific hydrogens with deuterium, the rate of this initial step is significantly reduced. Studies in model organisms like C. elegans have shown that dietary supplementation with deuterated PUFAs can reduce the accumulation of lipid peroxides, decrease reactive oxygen species (ROS), and extend lifespan under oxidative stress. frontiersin.org

Future mechanistic studies will leverage these tools to explore complex pathologies. In mouse models of Alzheimer's disease, a diet enriched with deuterated PUFAs was found to reduce brain lipid peroxidation and lower the concentration of amyloid β-peptides in the hippocampus. nih.gov Similarly, the use of tetradeuterated derivatives of oxidized linoleic acid, combined with LC-MS/MS analysis, has enabled the identification of specific acyltransferases involved in lipid metabolism within platelets. nih.gov These types of detailed mechanistic insights, made possible by strategically deuterated compounds, are crucial for understanding disease pathophysiology and identifying novel therapeutic targets.

常见问题

Basic: How is potassium hexadecanoate-2,2-d₂ synthesized, and what analytical techniques verify its isotopic purity?

Potassium hexadecanoate-2,2-d₂ is synthesized via deuteration at the α-carbon (C-2 position) of hexadecanoic acid using deuterated reagents (e.g., D₂O or deuterated catalysts). Isotopic purity (≥98 atom% D) is confirmed using nuclear magnetic resonance (NMR) spectroscopy to detect deuterium incorporation and mass spectrometry (MS) to quantify isotopic abundance. For example, NMR resolves splitting patterns from adjacent deuterium atoms, while MS distinguishes molecular ion peaks (e.g., m/z shifts due to D substitution) .

Basic: What role does potassium hexadecanoate-2,2-d₂ play as an internal standard in lipidomics?

As a stable isotope-labeled analog of natural palmitic acid, it serves as an internal standard (IS) in gas chromatography-mass spectrometry (GC-MS) to correct for matrix effects and extraction efficiency. For instance, in algal lipid analysis, it is spiked into samples before extraction to normalize recovery rates (82–90%) and minimize variability during derivatization (e.g., transesterification to methyl esters) .

Advanced: How should researchers design experiments to validate the use of potassium hexadecanoate-2,2-d₂ in quantifying endogenous fatty acids?

Experimental Design:

- Calibration Curves: Prepare solvent-based calibrators (0.5–500 μM) with dual IS (e.g., tridecanoic-2,2-d₂ acid for free fatty acids; glyceryl tri(hexadecanoate-2,2-d₂) for glycerolipids). Use 1/x weighting to account for heteroscedasticity .

- Quality Control (QC): Spike matrix-matched QCs (algae homogenate) at low, mid, and high concentrations (e.g., 1.50, 200, 400 μM). Assess intra-/inter-assay precision (CV ≤20%) and accuracy (relative error ≤±20%) across five replicates .

- Stability Tests: Evaluate pre-/post-preparative stability (24 h at 23°C) and freeze-thaw cycles (3 cycles). Recoveries ≥84% confirm analyte integrity .

Advanced: How can data contradictions arise when using potassium hexadecanoate-2,2-d₂ in multi-step fractionation workflows?

Contradictions may stem from:

- Fraction-Specific Matrix Effects: Free fatty acids and glycerolipids require separate IS (e.g., tridecanoic-2,2-d₂ vs. glyceryl tri(hexadecanoate-2,2-d₂)) due to differential partitioning during liquid-liquid extraction. Using a single IS introduces bias in recovery calculations .

- Cross-Contamination: Incomplete fractionation (e.g., glycerolipid residues in free fatty acid fractions) alters IS-normalized peak area ratios. Validate fraction purity via blank runs and monitor carryover .

Advanced: What methodological adjustments are needed to extend the application of potassium hexadecanoate-2,2-d₂ to stable isotope tracing studies?

- Tracer Incorporation: Use -enriched analogs (e.g., sodium palmitate-2,4,6,8,10,12,14,16-, 2,2-d₂) to track metabolic flux. Pair with potassium hexadecanoate-2,2-d₂ to distinguish endogenous vs. exogenous lipid pools .

- Dynamic Range Optimization: Adjust calibration ranges (e.g., 0.5–500 μM to 0.1–1000 μM) to capture tracer dilution effects in high-abundance lipid classes .

Basic: What are the storage and handling protocols for potassium hexadecanoate-2,2-d₂ to ensure stability?

Store lyophilized powder at –20°C in airtight, desiccated containers. Reconstitute in deuterium-depleted solvents (e.g., methanol-d₀) to prevent isotopic exchange. Avoid repeated freeze-thaw cycles; stability data show recoveries ≥88% after three cycles .

Advanced: How does deuterium labeling at the α-position influence the physicochemical properties of potassium hexadecanoate-2,2-d₂ compared to non-deuterated analogs?

Deuteration increases molecular mass by ~2 Da (e.g., 296.52 vs. 294.48 g/mol for non-deuterated) but minimally affects polarity or solubility. However, kinetic isotope effects (KIEs) may alter enzymatic hydrolysis rates in metabolic studies, requiring correction factors during data interpretation .

Advanced: How can researchers address low recovery rates of potassium hexadecanoate-2,2-d₂ in complex biological matrices?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。